
3-(4-Ethoxyphenyl)-5-(3-ethyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole
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Overview
Description
3-(4-Ethoxyphenyl)-5-(3-ethyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole is a heterocyclic compound that contains two oxadiazole rings. Compounds with oxadiazole rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-5-(3-ethyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with nitriles in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole rings into other functional groups.
Substitution: The aromatic ring and oxadiazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Ethoxyphenyl)-5-(3-ethyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with oxadiazole rings have shown potential as antimicrobial, antifungal, and anticancer agents.
Medicine
In medicine, these compounds are investigated for their potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Industrially, oxadiazole derivatives are used in the development of new materials, such as polymers and dyes, due to their stability and unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-5-(3-ethyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole
- 3-(4-Chlorophenyl)-5-(3-ethyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-(4-Ethoxyphenyl)-5-(3-ethyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole may exhibit unique properties due to the presence of the ethoxy group, which can influence its reactivity, biological activity, and physical properties.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-3-11-15-13(20-17-11)14-16-12(18-21-14)9-5-7-10(8-6-9)19-4-2/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUINLCOMEAOWJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=NC(=NO2)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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